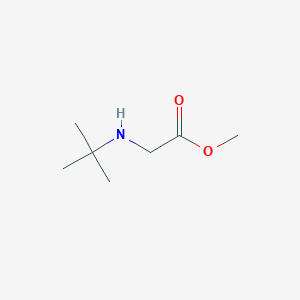

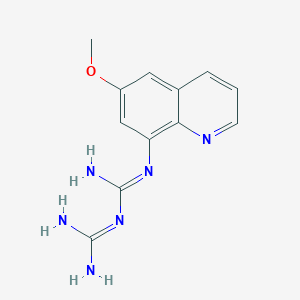

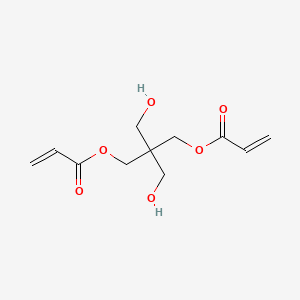

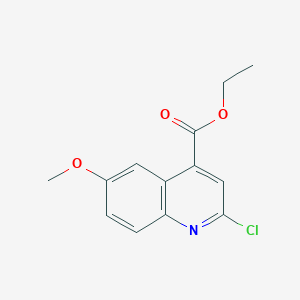

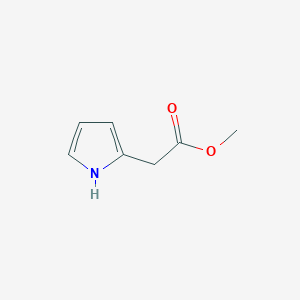

methyl 2-(1H-pyrrol-2-yl)acetate

Descripción general

Descripción

“Methyl 2-(1H-pyrrol-2-yl)acetate” is a chemical compound . It is also known as "Methyl 2-pyrrolo-acetate" .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, a reaction involving a similar compound, “methyl 1-methylpyrrole-2-acetate”, was reported, which involved the use of hydrogen sulfide and pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, a similar compound, “methyl 1-methylpyrrole-2-acetate”, was reported to be a yellow solid with a melting point of 213–215 °C .

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

Methyl 2-(1H-pyrrol-2-yl)acetate derivatives have been synthesized and evaluated for their antimicrobial activities. One study synthesized a series of novel derivatives and found them to possess good antibacterial and antifungal activity, which was attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Electropolymerization and Electrochromic Devices

This compound derivatives have also been used in the synthesis of soluble conducting polymers for electrochromic devices. These polymers, characterized by various spectroscopic methods, showed potential for application in such devices due to their switching ability and electrochromic properties (Variş et al., 2006).

Application in Tobacco Flavoring

In a unique application, a derivative of this compound, specifically 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, was synthesized and applied in cigarette flavoring. The addition of this compound to tobacco was found to enhance aroma quality and reduce irritancy (Fu Pei-pei, 2013).

Anticancer and Antimicrobial Properties

Another study focused on the synthesis of pyrrole-based chalcones, which included this compound derivatives, for their antimicrobial and anticancer properties. These compounds showed significant activity against pathogenic bacteria and Candida species, and some demonstrated selective anticancer activity against certain cell lines (Özdemir et al., 2017).

Electrocatalysis and Environmental Applications

In environmental applications, derivatives of this compound have been used in the electrocatalytic reduction of oxygen and carbon dioxide. This was achieved through electropolymerized films of polypyrrole cobalt(II) Schiff-base complexes, demonstrating their potential in environmental remediation processes (Losada et al., 1995).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 2-(1H-pyrrol-2-yl)acetate, also known as 1H-Pyrrole-2-acetic acid, methyl ester, is a compound that has been studied for its potential biological activities. It’s worth noting that compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Compounds with a similar structure have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can delay glucose absorption, reducing the occurrence of postprandial hyperglycemia .

Biochemical Pathways

The inhibition of α-glucosidase suggests that it may impact carbohydrate metabolism

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds have shown potential therapeutic effects, such as α-glucosidase inhibition, which could be beneficial in managing postprandial hyperglycemia in type 2 diabetes .

Propiedades

IUPAC Name |

methyl 2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7(9)5-6-3-2-4-8-6/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPKLZVKWCJYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498960 | |

| Record name | Methyl (1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-79-1 | |

| Record name | Methyl (1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.